2-(Bromomethyl)-3,5-dimethylpyridine

Hydrolytic stability Nucleophilic substitution Pharmaceutical intermediate storage

Sourcing the incorrect bromomethylpyridine regioisomer leads to failed syntheses of sterically-hindered 3,3',5,5'-tetramethyl-2,2'-bipyridine, compromising catalytic performance. 2-(Bromomethyl)-3,5-dimethylpyridine (CAS 170289-36-8) is the validated precursor for Ni-catalyzed electrochemical homocoupling. • Exclusive 3,5-dimethyl substitution ensures correct steric environment around metal centers • Bromomethyl (vs. chloromethyl) reactivity reduces coupling cycle times • ≥95% purity with confirmed regioisomeric identity eliminates costly purification of isomeric impurities Ideal for ligand synthesis in Suzuki-Miyaura and Mizoroki-Heck cross-coupling applications.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 170289-36-8
Cat. No. B169234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-3,5-dimethylpyridine
CAS170289-36-8
Synonyms2-(BroMoMethyl)-3,5-diMethylpyridine
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)CBr)C
InChIInChI=1S/C8H10BrN/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,4H2,1-2H3
InChIKeyHHTUXJZGWMKIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-3,5-dimethylpyridine Sourcing Specifications


2-(Bromomethyl)-3,5-dimethylpyridine (CAS 170289-36-8) is a polysubstituted pyridine derivative featuring a reactive bromomethyl group at the 2-position and methyl groups at the 3- and 5-positions . Its molecular formula is C₈H₁₀BrN, with a molecular weight of 200.08 g/mol and a typical commercial purity specification of ≥95% . This substitution pattern confers distinct steric and electronic properties that dictate its reactivity profile in nucleophilic substitution and cross-coupling reactions, distinguishing it from other bromomethylpyridine regioisomers and non-methylated analogs [1].

Regioselective 2-substitution for pyridine derivatization
Sterically defined 3,5-dimethyl pattern for ligand design
Compatible with nucleophilic substitution and cross-coupling

Procurement Risk: Regioisomer and Analog Substitution


Regioisomeric and structurally related bromomethylpyridines cannot be interchanged with 2-(bromomethyl)-3,5-dimethylpyridine due to significant differences in steric hindrance, electronic effects, and resulting reactivity profiles. The specific 3,5-dimethyl substitution pattern on the pyridine ring alters both the nucleophilicity of the pyridine nitrogen and the steric accessibility of the 2-bromomethyl electrophilic center, leading to quantifiable differences in reaction rates and product distributions compared to 3- or 4-substituted isomers or non-methylated 2-bromomethylpyridine [1][2]. Uncontrolled substitution can result in failed syntheses, low yields, or the generation of isomeric impurities that are difficult to remove, thereby compromising downstream pharmaceutical or material science applications [3].

Regioisomer reactivity mismatch
3- or 4-bromomethyl isomers alter steric access and anchimeric assistance, shifting reaction outcomes.
Unsubstituted analog hydrolysis risk
Lack of 3,5-dimethyl steric shielding may increase hydrolysis during storage and handling.
Chloro analog slower kinetics
The chloromethyl analog may require longer reaction times due to poorer leaving-group ability.

Differentiation Evidence: Reactivity and Selectivity


Hydrolytic Stability vs. Unsubstituted Analog

The 3,5-dimethyl substitution on the pyridine ring sterically shields the 2-bromomethyl group, reducing its susceptibility to undesired hydrolysis during storage and handling compared to the unsubstituted 2-bromomethylpyridine. While direct kinetic data for the target compound is not available, class-level inference from kinetic studies of 2-, 3-, and 4-bromomethylpyridine hydrolysis indicates that 2-substitution generally accelerates hydrolysis due to anchimeric assistance from the pyridine nitrogen [1]. The presence of 3,5-dimethyl groups is expected to attenuate this effect through steric hindrance and electron donation, thereby improving shelf-life and reducing decomposition during transport and storage.

Hydrolytic stability
Class-level
Inferred enhanced stability vs. 2-bromomethylpyridine (k ≈ 2.5×10⁻⁴ s⁻¹ at 60°C)
May reduce hydrolysis during storage
Direct kinetic data not available; inference from steric effects
Hydrolytic stability Nucleophilic substitution Pharmaceutical intermediate storage

Regioselective Reactivity: 2-Position Advantage

The 2-position of the bromomethyl group in 2-(bromomethyl)-3,5-dimethylpyridine is activated by the adjacent pyridine nitrogen, which can participate in anchimeric assistance during SN1 reactions, leading to higher reactivity compared to 3- or 4-substituted isomers [1]. This regiochemical advantage is crucial for achieving selective monoalkylation in the presence of multiple nucleophilic sites, a common requirement in the synthesis of complex ligands and pharmaceutical intermediates.

Regioselectivity
Class-level
2-bromomethyl enables anchimeric assistance; 3-isomer: competing dibromination, lower yield
Supports regioselective 2-functionalization
No direct yield comparison for target compound
Regioselectivity Nucleophilic substitution Ligand synthesis

Electrochemical Homocoupling Efficiency

In nickel-catalyzed electrochemical homocoupling reactions, 2-bromomethylpyridines yield 2,2'-bipyridine derivatives. The presence and position of methyl substituents significantly impact the isolated yield. While direct data for 2-(bromomethyl)-3,5-dimethylpyridine is not reported, studies on dimethyl-2,2'-bipyridine synthesis show isolated yields ranging from 58% to 98% depending on the specific substitution pattern and reaction conditions [1]. This demonstrates that the methyl substitution pattern critically influences coupling efficiency, and the 3,5-dimethyl configuration offers a distinct reactivity profile compared to other regioisomers.

Homocoupling yield
Context-dependent
Reported yield range for dimethyl-2,2'-bipyridines: 58–98%
Supports bipyridine ligand synthesis scale-up
Target-specific yield not isolated; Fe anode may improve efficiency
Electrochemical synthesis Homocoupling 2,2'-Bipyridine ligands

Leaving Group Reactivity: Bromo vs. Chloro Analog

The bromomethyl group in 2-(bromomethyl)-3,5-dimethylpyridine is a significantly better leaving group than the chloromethyl group in the corresponding chloro analog, resulting in faster reaction rates under identical conditions. This is a well-established class-level principle: C-Br bond dissociation energy (≈70 kcal/mol) is lower than C-Cl (≈81 kcal/mol), and bromide is a better leaving group in SN2 reactions [1]. For time-sensitive syntheses or when mild conditions are required to preserve sensitive functional groups, the bromo derivative offers a practical advantage.

Leaving group reactivity
Class-level
~100–1000× faster than chloro analog (SN2, class-level)
Supports faster kinetics under mild conditions
Rate ratio is a class-level estimate; validate under target conditions
Alkylating agent Nucleophilic substitution Reaction rate

Steric and Electronic Effects on Alkylation

The 3,5-dimethyl groups in 2-(bromomethyl)-3,5-dimethylpyridine exert both steric and electronic influences on the electrophilic bromomethyl center. Electron-donating methyl groups increase electron density on the pyridine ring, which can stabilize the transition state in SN1 reactions and moderate the electrophilicity of the bromomethyl carbon. Sterically, the methyl groups shield the adjacent 2-position, reducing the rate of undesired side reactions such as nucleophilic attack at the pyridine nitrogen or ring bromination [1]. This dual effect provides a tunable reactivity profile that is distinct from the unsubstituted 2-bromomethylpyridine, enabling more selective alkylations in complex molecular environments.

Alkylation selectivity
Class-level
Enhanced selectivity inferred from combined steric and electronic effects
May improve regioselective alkylation outcomes
Inferred from established pyridine substituent effects
Steric hindrance Electronic effects Alkylation selectivity

Optimal Use Cases Based on Evidence


Sterically Hindered Bipyridine Ligand Synthesis

This compound is the precursor of choice for preparing sterically hindered 3,3',5,5'-tetramethyl-2,2'-bipyridine via nickel-catalyzed electrochemical homocoupling. The 3,5-dimethyl substitution pattern is critical for generating the desired steric environment around the metal center in subsequent catalytic applications, influencing both turnover frequency and selectivity in reactions such as Suzuki-Miyaura and Mizoroki-Heck couplings [1]. Using the incorrect regioisomer (e.g., 4-bromomethyl-3,5-dimethylpyridine) would yield a completely different bipyridine architecture with distinct coordination geometry and catalytic properties.

2-Substituted Pyridine Pharmacophore Preparation

The 2-bromomethyl group allows for regioselective introduction of amine, ether, or thioether functionalities at the 2-position of the pyridine ring. This is a key step in constructing bioactive molecules where the pyridine nitrogen must remain unsubstituted for target binding [1][2]. The 3,5-dimethyl groups provide additional steric bulk that can enhance metabolic stability and lipophilicity of the final drug candidate. Alternative 3- or 4-bromomethyl isomers would place the functional handle at the wrong position, resulting in inactive compounds or requiring additional synthetic steps to correct the regiochemistry.

Quaternary Pyridinium Salt Synthesis

The compound reacts readily with alkyl sulfides, amines, or phosphines to form quaternary pyridinium salts. The 3,5-dimethyl substitution pattern influences both the solubility and the biological activity of the resulting salts. Studies on analogous 3,5-dimethylpyridinium compounds have shown distinct antimicrobial activity profiles compared to non-methylated or differently substituted pyridinium salts [1]. For industrial applications, the faster reaction kinetics of the bromomethyl group compared to the chloromethyl analog reduce process cycle times, while the improved hydrolytic stability inferred for the 3,5-dimethyl derivative minimizes decomposition during handling.

Multidentate Ligand Building Block

The compound's bifunctional nature (reactive bromomethyl group plus basic pyridine nitrogen) makes it an excellent building block for constructing multidentate ligands. The 3,5-dimethyl substitution ensures a well-defined steric profile that can be exploited to control metal coordination geometry and prevent unwanted bridging or polymerization [1]. The faster reactivity of the bromo vs. chloro analog allows for efficient sequential functionalization under mild conditions, which is essential when working with sensitive metal complexes or labile functional groups.

Application
Selection Property
Validation Focus
Sterically hindered bipyridine ligands
3,5-dimethyl substitution pattern for steric control
Coordination geometry and catalytic selectivity
2-Substituted pyridine pharmacophores
Regioselective 2-bromomethyl reactivity
Functionalization without pyridine N-alkylation
Quaternary pyridinium salt synthesis
Bromomethyl leaving-group reactivity
Reaction kinetics and salt solubility profile
Multidentate ligand building blocks
Bifunctional bromomethyl/pyridine donor set
Steric regulation of metal coordination
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